molecular formula C14H14BrNO3 B2961013 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide CAS No. 1251609-60-5

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide

Cat. No.: B2961013
CAS No.: 1251609-60-5
M. Wt: 324.174
InChI Key: WBHJDWBDNOPNDM-UHFFFAOYSA-N
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Description

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide: is an organic compound that features a benzamide core substituted with a bromine atom and a hydroxyethyl group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydroxyethylation: The brominated benzamide is then reacted with 2-hydroxyethylamine to introduce the hydroxyethyl group.

    Furan Ring Introduction:

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding hydrogenated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmacological Studies: The compound can be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Drug Development: It may serve as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide depends on its specific application. In pharmacological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The hydroxy group and the furan ring may play crucial roles in binding to these targets and exerting the compound’s effects.

Comparison with Similar Compounds

  • 2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
  • This compound
  • This compound

Uniqueness:

  • The presence of the bromine atom and the hydroxyethyl group attached to the furan ring makes this compound unique compared to other benzamide derivatives. These functional groups can significantly influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c1-9-6-7-13(19-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15/h2-7,12,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHJDWBDNOPNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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